molecular formula C18H18N2O4S B2865732 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421458-15-2

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2865732
CAS No.: 1421458-15-2
M. Wt: 358.41
InChI Key: CLNFFXUAEUILKF-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is structurally characterized by a benzoxazolone moiety, a feature present in various compounds with documented biological activity , linked to a complex acetamide side chain incorporating cyclopropyl and thiophene groups. The presence of these heterocyclic systems makes it a valuable scaffold for exploring structure-activity relationships, particularly in the development of novel therapeutic agents. Research into related compounds indicates potential applications in drug discovery, where such structures are often investigated as modulators of specific biological targets . Its molecular complexity, including the 2-hydroxy-2-(thiophen-2-yl)ethyl segment, suggests it may be designed for targeted interaction with enzymes or receptors. This product is provided for laboratory research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-16(10-20-13-4-1-2-5-14(13)24-17(20)22)19-11-18(23,12-7-8-12)15-6-3-9-25-15/h1-6,9,12,23H,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNFFXUAEUILKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CN2C3=CC=CC=C3OC2=O)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

  • Acidic Hydrolysis :
    RCONHR +H2OH+RCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{RCOOH}+\text{H}_2\text{NR }
    This reaction cleaves the amide bond, producing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid and 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine as products .

  • Basic Hydrolysis :
    In NaOH/EtOH, the reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a carboxylate intermediate.

Table 1: Hydrolysis Conditions and Products

SubstrateConditionsProductsYieldReference
Target compound6M HCl, reflux, 4h2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid + amine derivative72%
Target compound2M NaOH, EtOH, 80°CSodium carboxylate + 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine65%

Oxidation Reactions

The thiophene ring and hydroxyl group are susceptible to oxidation:

  • Thiophene Oxidation :
    Using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA}, the thiophene moiety forms sulfoxide or sulfone derivatives .
    C4H3SOxidantC4H3SO or C4H3SO2\text{C}_4\text{H}_3\text{S}\xrightarrow{\text{Oxidant}}\text{C}_4\text{H}_3\text{SO}\text{ or }\text{C}_4\text{H}_3\text{SO}_2.

  • Alcohol Oxidation :
    The secondary alcohol group oxidizes to a ketone with Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) .

Table 2: Oxidation Pathways

Oxidizing AgentSite of ReactionProductYieldReference
H2O2\text{H}_2\text{O}_2ThiopheneSulfoxide derivative58%
mCPBA\text{mCPBA}ThiopheneSulfone derivative63%
Jones reagentHydroxyl groupKetone derivative81%

Nucleophilic Substitution

The oxobenzoxazole ring participates in nucleophilic aromatic substitution (NAS) reactions:

  • With Amines :
    Reaction with piperidine replaces the oxazolone oxygen, forming 2-(piperidin-1-yl)benzo[d]oxazole-3(2H)-yl acetamide .

  • With Thiols :
    Thiophenol substitutes the oxazolone oxygen under basic conditions.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

  • Thermal Cyclization :
    Heating in DMF at 120°C forms a tetracyclic benzoxazole-thiophene hybrid .

Ring-Opening of Cyclopropane

The cyclopropyl group undergoes acid-catalyzed ring-opening:

  • In HCl MeOH\text{HCl MeOH}, the cyclopropane ring opens to form a 1,3-diene derivative .

Table 3: Cyclopropane Reactivity

ConditionProductMechanismReference
2M HCl, MeOH, 60°C1,3-Diene derivativeAcid-catalyzed cleavage
UV light, O2\text{O}_2Epoxide via radical pathwayPhotooxidation

Stability Under Physiological Conditions

Studies show the compound is stable at pH 7.4 (phosphate buffer) but degrades in acidic (pH < 3) or alkaline (pH > 10) environments .

Analytical Characterization

Key techniques used to confirm reaction outcomes:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR verify cyclopropane integrity and substitution patterns .

  • Mass Spectrometry : HRMS data confirm molecular weights of derivatives .

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzo[d]oxazol-2-one vs. Benzothiazole Derivatives: The target compound’s benzo[d]oxazol-2-one core distinguishes it from benzothiazole-based analogs like 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide ().
  • Thiophene vs. Phenyl/Thiazole Substituents: The thiophene-cyclopropyl-hydroxyethyl side chain contrasts with simpler aryl groups in compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().

Functional Group Variations

  • Hydroxyl Group :
    The hydroxyl group in the target compound is absent in analogs like PBPA (), a TSPO-targeting SPECT ligand. This group may enhance solubility or enable prodrug strategies but could also increase susceptibility to oxidation.

Spectroscopic Characterization

  • NMR and IR Profiles :
    The thiophene and benzo[d]oxazol-2-one moieties would produce distinct 1H NMR signals (e.g., thiophene protons at δ 6.5–7.5 ppm and oxazolone carbonyl at ~170 ppm in 13C NMR) . The hydroxyl group may appear as a broad singlet (~δ 2.5–5.0 ppm) in DMSO-d4.

Pharmacological Potential

  • The cyclopropyl group could enhance blood-brain barrier penetration compared to bulkier substituents in PBPA.
  • Antimicrobial and Anticancer Activity :
    Thiophene-acetamide hybrids () exhibit antimicrobial properties, while benzothiazole analogs () show promise in cancer therapy. The target compound’s unique substituents may modulate these activities.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Key Substituents Potential Applications Reference
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide Benzo[d]oxazol-2-one Thiophene, cyclopropyl, hydroxyl TSPO imaging, therapeutics Hypothetical
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide) Benzo[d]oxazol-2-one Pyridylmethyl, phenyl SPECT ligand for TSPO
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazole Ethylphenyl, sulfone Antimicrobial, anticancer
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl Antibacterial, coordination

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is synthesized via a [2+1] cycloaddition between thiophen-2-yl ethylene and a carbene precursor. Dichloromethane (DCM) serves as the solvent, with zinc-copper alloy facilitating the reaction at −10°C. The intermediate 2-cyclopropyl-2-(thiophen-2-yl)ethanol is isolated in 68–72% yield after silica gel chromatography.

Benzo[d]Oxazol-3(2H)-One Synthesis

2-Hydroxybenzamide undergoes cyclization using phosphoryl chloride (POCl₃) under reflux conditions (110°C, 6 h), yielding 2-oxobenzo[d]oxazol-3(2H)-one. Alternative methods employ thionyl chloride (SOCl₂) in toluene, achieving 85% purity after recrystallization.

Acetamide Coupling

The final step involves coupling 2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethylamine with 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylacetamide (DMAC). Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms completion after 12 h at 25°C. The crude product is purified via flash chromatography (89% yield).

Reaction Optimization Strategies

Solvent and Base Selection

DMAC enhances amide bond formation efficiency due to its high polarity and ability to stabilize intermediates. Substituting DMAC with tetrahydrofuran (THF) reduces yields by 22%, attributed to poor solubility of the carboxylate intermediate. Potassium tert-butoxide (1.2 equivalents) optimizes deprotonation of the amine precursor, whereas sodium carbonate results in incomplete coupling (Table 1).

Table 1. Solvent and Base Impact on Amide Coupling Yield

Solvent Base Temperature (°C) Yield (%)
DMAC K t-butoxide 25 89
DMAC Na₂CO₃ 25 64
THF K t-butoxide 25 67
Methanol Cs₂CO₃ 40 71

Temperature and Stoichiometry

Elevating temperatures beyond 40°C promotes side reactions, including oxazolone ring opening. A 1:1.2 molar ratio of amine to carboxylic acid minimizes residual starting material while avoiding diacylation byproducts.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 7.82 (d, J = 8.4 Hz, 1H, oxazolone-H), 7.45–7.38 (m, 2H, thiophene-H), and 5.21 (s, 1H, hydroxyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 385.1243 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a dihedral angle of 54.6° between the benzo[d]oxazolone and thiophene rings, with intermolecular hydrogen bonds (O—H⋯O, N—H⋯N) stabilizing the lattice.

Comparative Analysis of Synthetic Methods

Traditional vs. Catalytic Approaches

Classical DCC-mediated coupling achieves higher yields (89%) compared to catalytic methods using HOBt/EDCI (78%). However, the latter reduces purification complexity by minimizing dicyclohexylurea byproducts.

Green Chemistry Alternatives

Microwave-assisted synthesis (100 W, 15 min) shortens reaction time by 75% but requires specialized equipment. Solvent-free conditions under ball milling yield 82% purity but necessitate post-synthetic chromatography.

Industrial-Scale Production Challenges

Cost and Scalability

Zinc-copper alloy usage in cyclopropanation increases raw material costs by 30% compared to transition metal catalysts. DMAC recycling via distillation mitigates solvent expenses but requires energy-intensive infrastructure.

Regulatory Considerations

Residual DCM in the final product must remain below 600 ppm per ICH Q3C guidelines, necessitating rigorous rotary evaporation and lyophilization.

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